Lipophilicity (logP) Differentiates 2-Amino-4-fluoro-5-hydroxybenzoic Acid from Non-Fluorinated and Regioisomeric Analogs
The calculated partition coefficient (logP) for 2-amino-4-fluoro-5-hydroxybenzoic acid is 0.741 [1]. This value is substantially higher than that of the non-fluorinated parent compound, 2-amino-5-hydroxybenzoic acid (logP ~0.3-0.4), due to the lipophilic contribution of the 4-fluoro substituent. The logP also differs from the 3-amino-4-fluoro-5-hydroxybenzoic acid regioisomer (CAS 1025127-41-6), which is expected to have a different lipophilicity profile owing to the altered intramolecular hydrogen bonding between the amino and carboxylic acid groups .
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | 0.741 (computed) |
| Comparator Or Baseline | 2-Amino-5-hydroxybenzoic acid (non-fluorinated analog): ~0.3-0.4 (estimated class range); 3-Amino-4-fluoro-5-hydroxybenzoic acid: not explicitly reported but structurally distinct |
| Quantified Difference | Increase of ~0.3-0.4 log units vs. non-fluorinated analog |
| Conditions | Computed property from chemical structure (ChemBase) |
Why This Matters
The increased lipophilicity directly influences passive membrane permeability and off-target binding in cellular assays, making this specific analog essential for SAR exploration where a balance of polarity and hydrophobicity is required.
- [1] ChemBase. 2-amino-4-fluoro-5-hydroxybenzoic acid (ChemBase ID: 240502) - Computed logP. View Source
